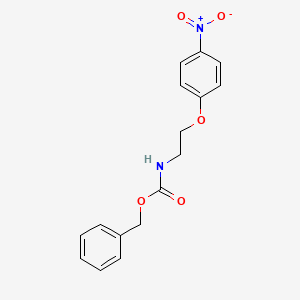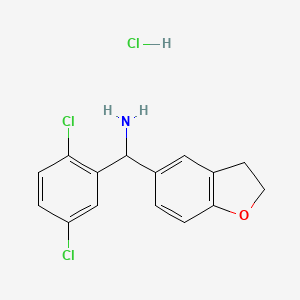
1-(2,5-Dichlorophenyl)-1-(2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dichlorophenyl)-1-(2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride is a synthetic organic compound It is characterized by the presence of a dichlorophenyl group and a dihydrobenzofuran moiety, linked through a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorophenyl)-1-(2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Dihydrobenzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step involves the substitution of hydrogen atoms on the benzene ring with chlorine atoms, often using chlorinating agents such as thionyl chloride or sulfuryl chloride.
Formation of the Methanamine Linkage: This can be done through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-Dichlorophenyl)-1-(2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dichlorophenyl)-1-(2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dichlorophenyl)-1-(2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biological pathways. The exact mechanism depends on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,4-Dichlorophenyl)-1-(2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride
- 1-(2,5-Dichlorophenyl)-1-(2,3-dihydro-1-benzofuran-4-yl)methanamine hydrochloride
Uniqueness
1-(2,5-Dichlorophenyl)-1-(2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride is unique due to the specific positioning of the dichlorophenyl and dihydrobenzofuran groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C15H14Cl3NO |
|---|---|
Molekulargewicht |
330.6 g/mol |
IUPAC-Name |
(2,5-dichlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C15H13Cl2NO.ClH/c16-11-2-3-13(17)12(8-11)15(18)10-1-4-14-9(7-10)5-6-19-14;/h1-4,7-8,15H,5-6,18H2;1H |
InChI-Schlüssel |
ANDPRDRACMLIGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1C=C(C=C2)C(C3=C(C=CC(=C3)Cl)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13496820.png)
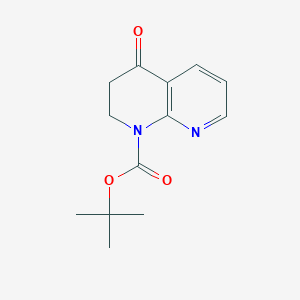
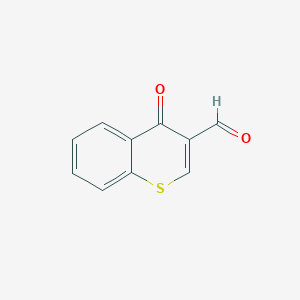
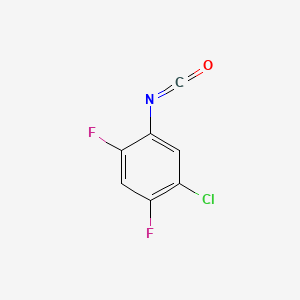

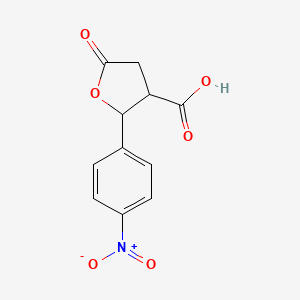
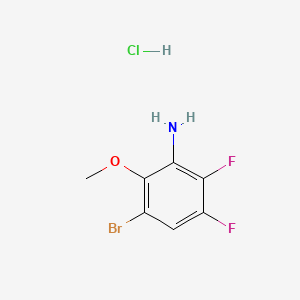
![3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13496874.png)
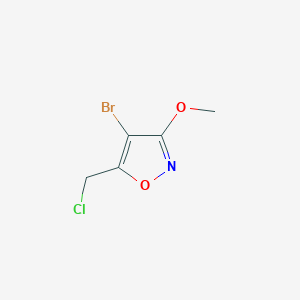
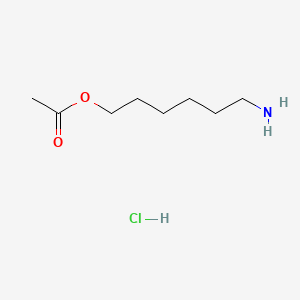

![tert-Butyl ((5-bromobenzo[d]thiazol-2-yl)methyl)carbamate](/img/structure/B13496900.png)
